Varespladib metil
Descripción general
Descripción
Varespladib methyl is an orally administered, potent inhibitor of secretory phospholipase A2 (sPLA2), including groups IIA, V, and X . It’s a small molecule that has been investigated for the treatment of Acute Coronary Syndrome . Studies have shown that Varespladib methyl treatment resulted in significant positive changes on lipoproteins and inflammation .
Molecular Structure Analysis
Varespladib methyl has a molecular formula of C22H22N2O5 . Its average mass is 394.421 Da and its monoisotopic mass is 394.152863 Da .
Chemical Reactions Analysis
Varespladib methyl has been shown to inhibit the IIA, V, and X isoforms of sPLA2, which reduces inflammation, lowers and modulates lipid levels, and reduces levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation .
Physical And Chemical Properties Analysis
Varespladib methyl belongs to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .
Aplicaciones Científicas De Investigación
Tratamiento del envenenamiento por mordedura de serpiente
Varespladib metil: se ha demostrado que es un potente inhibidor de la fosfolipasa A2 secretora de veneno (sPLA2), que es un componente clave del veneno de serpiente. Se ha sugerido como un tratamiento adyuvante a las terapias antivenenosas estándar, potencialmente mejorando los resultados para las víctimas de mordeduras de serpiente .
Síndrome coronario agudo
La investigación ha investigado This compound para el tratamiento del síndrome coronario agudo. Ha demostrado efectos positivos significativos sobre las lipoproteínas y la inflamación, que son factores críticos en el manejo de esta condición .
Inhibición de la fosfolipasa A2 secretora
This compound: es un inhibidor no específico de svPLA2s y ha demostrado una fuerte inhibición en varios tipos de svPLA2s de seis continentes, lo que indica su amplio potencial para neutralizar los efectos de estas enzimas .
Evaluación clínica para el tratamiento de mordeduras de serpiente
Los extensos datos preclínicos respaldan la evaluación clínica de This compound como tratamiento para el envenenamiento por mordedura de serpiente (SBE), destacando su potencial para ser administrado por vía oral a través de su forma de profármaco .
Mecanismo De Acción
Target of Action
Varespladib methyl is a potent inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting groups IIA, V, and X . These enzymes play a crucial role in the inflammatory response and are implicated in various pathological conditions, including atherosclerosis and coronary artery disease .
Mode of Action
Varespladib methyl interacts with its targets by binding to and inhibiting the activity of sPLA2 enzymes . This inhibition disrupts the first step of the arachidonic acid pathway of inflammation , thereby reducing inflammation and modulating lipid levels .
Biochemical Pathways
The primary biochemical pathway affected by Varespladib methyl is the arachidonic acid pathway . By inhibiting sPLA2, Varespladib methyl prevents the release of arachidonic acid from membrane phospholipids, thus disrupting the production of eicosanoids, a group of signaling molecules that mediate inflammatory responses .
Pharmacokinetics
It is known that varespladib methyl is an orally bioavailable prodrug of varespladib , suggesting that it can be efficiently absorbed and metabolized into its active form in the body.
Result of Action
The inhibition of sPLA2 by Varespladib methyl leads to significant positive changes on lipoproteins and inflammation . It reduces inflammation, lowers and modulates lipid levels, and reduces levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation .
Action Environment
The action of Varespladib methyl can be influenced by various environmental factors. For instance, the presence of other medications, such as cholesterol-lowering statin therapy, can enhance the effects of Varespladib methyl, leading to further reductions in LDL and inflammatory biomarker levels . .
Direcciones Futuras
Varespladib methyl has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of snakebite . It is currently being evaluated in Phase 2 human clinical trials in the United States and India . The Fast Track designation will allow for an accelerated review of its snakebite antidote and benefit from additional input from the FDA .
Propiedades
IUPAC Name |
methyl 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-15-20(21(26)22(23)27)19-16(24(15)12-14-8-5-4-6-9-14)10-7-11-17(19)29-13-18(25)28-2/h4-11H,3,12-13H2,1-2H3,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYDOJXJUCJUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC)C(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938196 | |
Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
A–002 is an orally administered‚ potent inhibitor of secretory phospholipase spla2(spla2)‚ including groups IIA‚ V‚ and X. Atherosclerosis is a disease of the arteries that results from inflammation and the build-up of plaque under the lining of the blood vessel. This build-up can cause vascular swelling and eventual rupture. spla2 levels have been shown to be elevated in patients with both stable and unstable coronary artery disease. Higher levels of the enzyme have been shown to predict an increased risk for future cardiovascular events such as heart attacks and stroke. | |
Record name | Varespladib methyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
172733-08-3 | |
Record name | Methyl 2-[[3-(2-amino-2-oxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172733-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Varespladib methyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Varespladib methyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VARESPLADIB METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB98NBX3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.